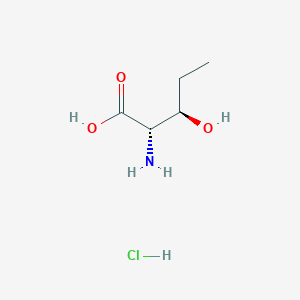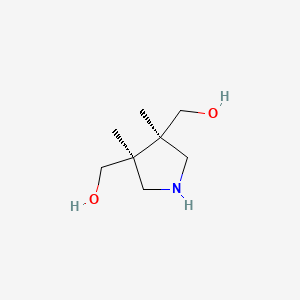
((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol
Vue d'ensemble
Description
((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Studies: A study by Znovjyak et al. (2022) explored the crystal structure of a related compound, focusing on its complex formation and hydrogen bonding, suggesting applications in crystallography and molecular design (Znovjyak et al., 2022).
Electropolymerization: Czichy et al. (2016) investigated the electropolymerization of 3,4-diarylpyrrole, a process relevant to the development of conductive polymers and materials science (Czichy et al., 2016).
Synthesis of Bioactive Molecules: Shaameri et al. (2016) described a synthetic approach for creating 3,4-fused γ-lactone-γ-lactam bicyclic systems, useful in the synthesis of bioactive molecules (Shaameri et al., 2016).
Magnetic Refrigeration: Dermitzaki et al. (2013) utilized pyridine-2,6-dimethanol in synthesizing a ferrimagnetic cluster, indicating potential applications in magnetic refrigeration and material science (Dermitzaki et al., 2013).
Antimicrobial Applications: Nishat et al. (2011) explored the synthesis of metal-chelated resins incorporating (4-aminobenzene-1,3-diyl)dimethanol for potential antimicrobial and biomaterial applications (Nishat et al., 2011).
Luminescence Sensing: Shi et al. (2015) developed lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate for potential use in fluorescence sensing of benzaldehyde derivatives (Shi et al., 2015).
Propriétés
IUPAC Name |
[(3R,4S)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(5-10)3-9-4-8(7,2)6-11/h9-11H,3-6H2,1-2H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEKHHGNDIQIJC-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1(C)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC[C@@]1(C)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-amino-3-[4-(2-hydroxyethoxy)phenyl]propanoate](/img/structure/B8093258.png)

![N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide](/img/structure/B8093264.png)
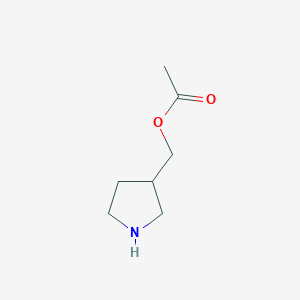

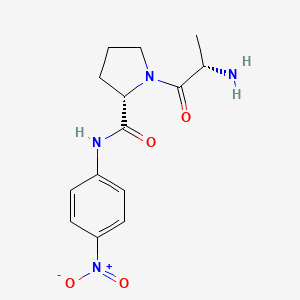
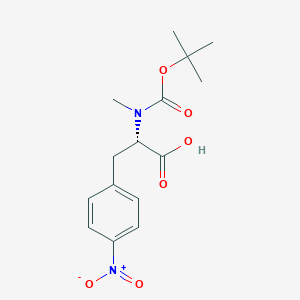
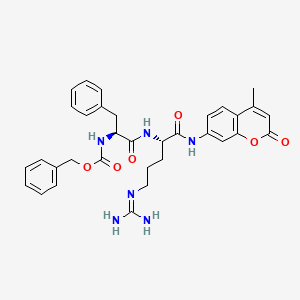

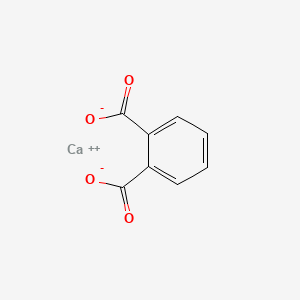
![(1R,9S)-11-[(2S,3S)-2-amino-3-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8093311.png)
![(1Z)-N-(3-chloroanilino)-2-oxo-2-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]ethanimidoyl cyanide](/img/structure/B8093316.png)
